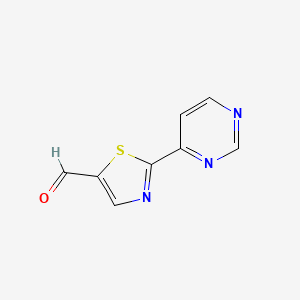
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde
Vue d'ensemble
Description
“2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde” is a compound that belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms at positions 1 and 3 in the ring . The pyrimidine moiety has been employed in the design of privileged structures in medicinal chemistry due to its wide range of pharmacological activities .
Applications De Recherche Scientifique
Targeted Kinase Inhibitors
The compound has been utilized in the development of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors. These inhibitors are designed to interfere with specific kinase enzymes that are involved in the signaling pathways of cancer cells. One derivative, in particular, showed promising cytotoxic effects against various cancer cell lines and significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2 .
Apoptosis Inducers
In addition to being kinase inhibitors, these derivatives can also act as apoptosis inducers. They have the ability to induce cell cycle arrest and promote apoptosis in cancer cells. This is achieved through the upregulation of proapoptotic proteins and downregulation of anti-apoptotic proteins, leading to programmed cell death .
Anti-Fibrosis Activity
Pyrimidine derivatives, including those related to 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde, have been synthesized and evaluated for their anti-fibrosis activity. They have shown potential in inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture, which are key factors in the development of fibrosis .
Synthesis of Heterocyclic Compounds
The pyrimidine moiety is a privileged structure in medicinal chemistry, and it’s used in the construction of novel heterocyclic compounds with potential biological activities. These compounds are synthesized for libraries that can be screened for a variety of pharmacological activities .
Antimicrobial and Antiviral Agents
Compounds containing the pyrimidine core have been reported to exhibit diverse types of biological activities, including antimicrobial and antiviral properties. This makes them valuable in the research and development of new drugs to combat infectious diseases .
Antitumor Properties
The pyrimidine derivatives are also known for their antitumor properties. They can be designed to target specific pathways within cancer cells, potentially leading to new treatments for various forms of cancer .
Propriétés
IUPAC Name |
2-pyrimidin-4-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c12-4-6-3-10-8(13-6)7-1-2-9-5-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHYZPIEFVIHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1445193.png)
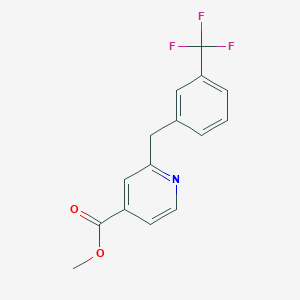

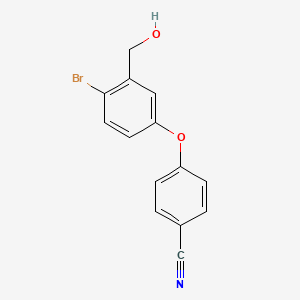

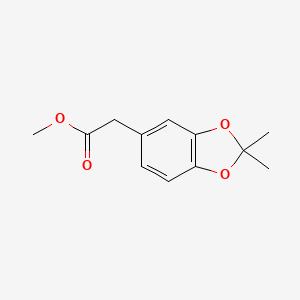
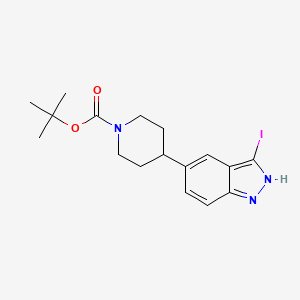
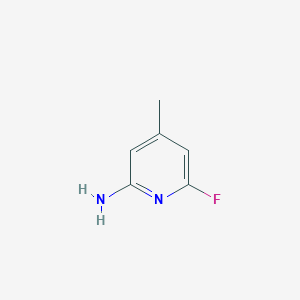



![5H,6H,7H-cyclopenta[c]pyridazin-3-amine](/img/structure/B1445212.png)
![[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine](/img/structure/B1445213.png)
